4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran], trifluoroacetic acid

Antitubercular Mycobacterium tuberculosis MIC

The compound 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran], trifluoroacetic acid (CAS 1307248-40-3) is a trifluoroacetate salt of a spirocyclic secondary amine scaffold. The spiro core fuses a piperidine ring with a 4,5-dihydrothieno[2,3-c]pyran moiety, generating a conformationally constrained three-dimensional architecture.

Molecular Formula C13H16F3NO3S
Molecular Weight 323.33 g/mol
CAS No. 1307248-40-3
Cat. No. B1416417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran], trifluoroacetic acid
CAS1307248-40-3
Molecular FormulaC13H16F3NO3S
Molecular Weight323.33 g/mol
Structural Identifiers
SMILESC1COC2(CCNCC2)C3=C1C=CS3.C(=O)(C(F)(F)F)O
InChIInChI=1S/C11H15NOS.C2HF3O2/c1-7-13-11(3-5-12-6-4-11)10-9(1)2-8-14-10;3-2(4,5)1(6)7/h2,8,12H,1,3-7H2;(H,6,7)
InChIKeyHCNSVZAEDYDEFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] TFA Salt (CAS 1307248-40-3): Core Spirocyclic Intermediate for Anti-Tubercular and NOP Antagonist Programs


The compound 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran], trifluoroacetic acid (CAS 1307248-40-3) is a trifluoroacetate salt of a spirocyclic secondary amine scaffold. The spiro core fuses a piperidine ring with a 4,5-dihydrothieno[2,3-c]pyran moiety, generating a conformationally constrained three-dimensional architecture. The free base (CAS 1283095-47-5) carries molecular formula C11H15NOS and a molecular weight of 209.31 g/mol . The TFA salt form (C13H16F3NO3S, MW 323.33) is supplied at 95% purity with batch-specific QC documentation including NMR, HPLC, and GC . This scaffold serves as the synthetic entry point for two distinct therapeutic programs: antitubercular agents targeting both active and dormant Mycobacterium tuberculosis [1], and nociceptin/orphanin FQ (NOP) receptor antagonists for CNS indications [2].

Why Generic Substitution Fails for 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] TFA Salt (CAS 1307248-40-3)


Attempts to substitute the 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] TFA salt with generic piperidine or thienopyran building blocks are counter-indicated by structure–activity relationship (SAR) data demonstrating that the precise spiro junction and thieno[2,3-c]pyran regiochemistry are critical determinants of biological activity. Shifting the sulfur atom from the 2,3-c position to the 3,2-c position (as in the GSK2200150A lead scaffold) produces a different isomer with a distinct anti-TB MIC profile—0.38 µM for the thieno[3,2-c]pyran isomer [1] versus 71.53 µM for the unsubstituted thieno[2,3-c]pyran parent scaffold [1]. Furthermore, the TFA salt form provides defined protonation of the piperidine nitrogen, ensuring reproducible solubility and reactivity during subsequent N-sulfonylation, N-acylation, or N-alkylation steps that are employed to generate active analogues. Use of the free base or other salt forms may introduce variability in acylation kinetics, yield, and impurity profiles .

Quantitative Evidence Guide: 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] TFA Salt (CAS 1307248-40-3) Differentiation Data


Anti-Tubercular Potency of the Parent Scaffold vs. GSK2200150A (Thieno[3,2-c]pyran Isomer)

In a head-to-head study within the same assay platform, the unsubstituted 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] parent scaffold (Compound 04, R=H, X=SO2) exhibited an MIC of 71.53 µM against replicating Mycobacterium tuberculosis H37Rv. In contrast, the GSK lead compound GSK2200150A, which contains a thieno[3,2-c]pyran core (sulfur atom shifted to the 3,2-c position), demonstrated an MIC of 0.38 µM, representing an approximately 188-fold difference in potency [1]. This quantifies the critical impact of thienopyran regiochemistry on anti-TB activity and establishes the target scaffold as a distinct chemical series.

Antitubercular Mycobacterium tuberculosis MIC Spiro Scaffold

Purity Specification Benchmarking: TFA Salt vs. Free Base

The TFA salt (CAS 1307248-40-3) is commercially supplied at a standard purity of 95%, with batch-specific QC documentation including NMR, HPLC, and GC available from major vendors such as Bidepharm and Leyan . The corresponding free base (CAS 1283095-47-5) is also available at 95% purity from Fluorochem . However, the TFA salt offers a defined, pre-protonated piperidine nitrogen, eliminating the need for in situ salt formation prior to N-functionalization reactions. This pre-protonation is particularly valuable for sulfonylation and acylation protocols described in the anti-TB analogue synthesis, where free base variability in protonation state can lead to inconsistent reaction kinetics [1].

Purity Quality Control Salt Form Procurement

Multi-Target Scaffold Utility: Anti-TB, NOP Antagonism, and APOL1 Inhibition

The 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] scaffold has demonstrated utility across three distinct therapeutic target classes. In anti-TB research, N-substituted analogues achieved MIC values ranging from 8.23 to 83.49 µM against M. tuberculosis, with Compound 06 (MIC 8.23 µM) surpassing ethambutol [1]. In NOP receptor antagonism, dihydrospiro(piperidine-4,7'-thieno[2,3-c]pyran)-derived compounds exhibited high NOP antagonist potency with selectivity versus μ, δ, and κ opioid receptors, leading to the clinical candidate LY2940094 (BTRX-246040) [2]. Additionally, patent WO2023154309A1 discloses 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] derivatives as APOL1 inhibitors for pancreatic cancer, FSGS, and non-diabetic kidney disease [3]. By contrast, the thieno[3,2-c]pyran isomer GSK2200150A has been reported only in the anti-TB context, highlighting a narrower application spectrum for the alternative scaffold.

Polypharmacology NOP receptor APOL1 Scaffold versatility

Dormant TB Activity: Compound 06 vs. Standard First-Line Drugs

The most potent N-substituted analogue derived from the target scaffold, Compound 06 (1-((4-methoxyphenyl)sulfonyl)-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]), demonstrated equipotency with Moxifloxacin and superior efficacy to Isoniazid and Rifampicin against dormant M. tuberculosis in a nutrient starvation model [1]. Compound 06 also inhibited the latent MTB enzyme lysine ε-aminotransferase (LAT) with an IC50 of 1.04 ± 0.32 µM, while exhibiting only 12.32% cytotoxicity in RAW 264.7 macrophages at 50 µg/mL [1]. This dormant-state activity is absent in the GSK2200150A lead, which was characterized only against replicating TB (MIC 0.38 µM) [1].

Dormant tuberculosis Latent TB Lysine ε-aminotransferase Drug resistance

Best Research and Industrial Application Scenarios for 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] TFA Salt (CAS 1307248-40-3)


Anti-Tubercular Lead Optimization and Analogue Library Synthesis

This TFA salt serves as the optimal starting material for synthesizing N-sulfonylated, N-acylated, or N-alkylated analogues targeting both active and dormant M. tuberculosis. The defined protonation state of the TFA salt ensures consistent reactivity in sulfonylation protocols that generated Compound 06 (MIC 8.23 µM active TB; dormant TB equipotent to Moxifloxacin) [1]. The parent scaffold's MIC of 71.53 µM provides a clear baseline for SAR tracking, with the potential to achieve >8-fold improvement in potency through N-substitution, as demonstrated by the series MIC range of 8.23–83.49 µM [1].

NOP Receptor Antagonist Development for CNS Disorders

The scaffold has been validated as the core of orally active, highly selective NOP receptor antagonists. The dihydrospiro(piperidine-4,7'-thieno[2,3-c]pyran) template yielded compounds with potent NOP antagonism, selectivity over classical opioid receptors (μ, δ, κ), and sufficient oral bioavailability for brain target engagement in rats [2]. The clinical candidate LY2940094 (BTRX-246040) was derived from this scaffold, confirming its translational relevance [2]. Procurement of the TFA salt enables direct entry into this established SAR program.

APOL1 Inhibitor Discovery for Kidney Disease and Oncology

Patent WO2023154309A1 discloses 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] derivatives as APOL1 inhibitors with potential applications in focal segmental glomerulosclerosis (FSGS), non-diabetic kidney disease, and pancreatic cancer [3]. The TFA salt provides a direct starting point for synthesizing the 2-methyl and other substituted derivatives claimed in the patent, enabling exploration of this emerging target space.

PET Radioligand Precursor for NOP Receptor Imaging

The 2'-fluoro-substituted variant of this scaffold was employed to synthesize high-affinity NOP receptor PET radioligands labeled with carbon-11. In vivo evaluation in rats and monkeys demonstrated receptor-specific brain uptake, with [11C](S)-10c selected for human imaging studies [4]. The TFA salt can serve as the synthetic precursor for introducing the 2'-fluoro substituent and subsequent elaboration to the radioligand pharmacophore.

Quote Request

Request a Quote for 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran], trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.